molecular formula C23H14Cl2Na2O6 B15135202 Chrome Pure Blue BX

Chrome Pure Blue BX

Cat. No.: B15135202
M. Wt: 503.2 g/mol
InChI Key: JROAZQFKSSYEBL-YWABOPJLSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chrome Pure Blue BX involves the reaction of 4-hydroxy-3-methylbenzoic acid with 2,6-dichlorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with sodium hydroxide to produce the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis. The process is optimized for higher yields and purity, and the product is often purified using recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Chrome Pure Blue BX undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidation states of the compound, while reduction can produce various reduced forms .

Mechanism of Action

The mechanism of action of Chrome Pure Blue BX involves its ability to bind to specific molecular targets and pathways. The compound acts as a pH indicator by changing color depending on the protonation level. It can exist in different forms, each having a distinct color, making it a one-component universal pH sensor . The molecular targets include various metal ions, which form coordination complexes with the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chrome Pure Blue BX is unique due to its multifunctional nature and wide range of applications. Its ability to form coordination polymers and act as a universal pH sensor sets it apart from other similar compounds .

Properties

Molecular Formula

C23H14Cl2Na2O6

Molecular Weight

503.2 g/mol

IUPAC Name

disodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoate

InChI

InChI=1S/C23H16Cl2O6.2Na/c1-10-6-12(8-14(20(10)26)22(28)29)18(19-16(24)4-3-5-17(19)25)13-7-11(2)21(27)15(9-13)23(30)31;;/h3-9,26H,1-2H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/b18-13+;;

InChI Key

JROAZQFKSSYEBL-YWABOPJLSA-L

Isomeric SMILES

CC1=CC(=CC(=C1O)C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)[O-])C)/C3=C(C=CC=C3Cl)Cl.[Na+].[Na+]

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)[O-])C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+]

Origin of Product

United States

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